molecular formula C12H22N2O3 B1522280 tert-Butyl 4-acetamidopiperidine-1-carboxylate CAS No. 1093759-67-1

tert-Butyl 4-acetamidopiperidine-1-carboxylate

Cat. No. B1522280
CAS RN: 1093759-67-1
M. Wt: 242.31 g/mol
InChI Key: GIJOQYNFKUGGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-acetamidopiperidine-1-carboxylate” is a chemical compound with the CAS number 1093759-67-1 . It has a molecular weight of 242.32 .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl 4-(acetylamino)-1-piperidinecarboxylate" . The InChI code is 1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 242.32 .

Scientific Research Applications

Chemical Education and Research

Beyond its direct applications, 1-Boc-4-(acetamido)piperidine is also used in academic settings for educational purposes. It provides a practical example of protecting group strategies and synthetic pathways in advanced organic chemistry courses.

Each of these applications demonstrates the versatility and importance of tert-Butyl 4-acetamidopiperidine-1-carboxylate in scientific research, particularly in the pharmaceutical field. Its role as an intermediate in various synthetic processes underscores its value in advancing medical science and chemical education .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests that in case of ingestion, one should immediately call a poison center or doctor .

properties

IUPAC Name

tert-butyl 4-acetamidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOQYNFKUGGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674184
Record name tert-Butyl 4-acetamidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093759-67-1
Record name tert-Butyl 4-acetamidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-aminopiperidine-1-carboxylate (0.10 g, 0.50 mmol) was combined with acetic anhydride (0.052 mL, 0.55 mmol) and triethylamine (0.21 mL, 1.5 mmol) in methylene chloride (2 mL) at room temperature and stirred for 2 hours. The reaction was diluted with dichloromethane, washed with water, dried over MgSO4 and concentrated. The resulted residue was purified on silica gel (eluting with 0 to 5% MeOH in dichloromethane) to give tert-butyl 4-(acetylamino)piperidine-1-carboxylate, LCMS [M+Na]+: m/z=265.1. The later was treated with 4.57 M hydrogen chloride in 1,4-dioxane (1 mL, 4 mmol) at room temperature for 1 hour. The mixture was concentrated to give crude HCl salt product (0.057 g), which was used directly in the next step. LCMS calculated for C7H15N2O (M+H)+: m/z=143.1; Found: 143.1.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-acetamidopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-acetamidopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-acetamidopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-acetamidopiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-acetamidopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-acetamidopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.